6-phenyl-5-{4-[3-(trifluoromethyl)benzoyl]piperazino}-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-phenyl-5-{4-[3-(trifluoromethyl)benzoyl]piperazino}-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C22H19F3N4O2 and its molecular weight is 428.415. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmacological Activities
6-phenyl-5-{4-[3-(trifluoromethyl)benzoyl]piperazino}-3(2H)-pyridazinone derivatives have been synthesized and evaluated for various pharmacological activities. These derivatives, particularly those with the arylpiperazinyl structure, have shown promising results in analgesic and anti-inflammatory activities. For instance, 2-[[4-(4-fluorophenyl)-1-piperazinyl]methyl]-6-(4-methoxyphenyl)-3(2H)pyridazinone IVe demonstrated more potent analgesic activity than acetylsalicylic acid and comparable anti-inflammatory activity to indometacin (Gökçe et al., 2005).
Herbicidal Properties
Some substituted pyridazinone compounds, including variants of this compound, have been explored as herbicides. These compounds, such as pyrazon, can inhibit the Hill reaction and photosynthesis in plants, contributing to their phytotoxicity. This herbicidal action is sometimes augmented by additional biological properties like resistance to metabolic detoxication in plants and interference with chloroplast development (Hilton et al., 1969).
Antiplatelet Agents
Derivatives of 6-phenyl-3(2H)-pyridazinones have been investigated for their potential as antiplatelet agents. The synthesis of these compounds through processes like Heck alkenylation and the evaluation of their effectiveness in inhibiting platelet aggregation are significant areas of research. These studies aim to develop novel and more potent antithrombotic drugs (Coelho et al., 2004).
Antifungal Agents
A series of pyridazinone analogs, including derivatives of this compound, have been developed as potent β-1,3-glucan synthase inhibitors. These compounds have shown promising antifungal activity against strains like Candida glabrata and Candida albicans, highlighting their potential as novel antifungal agents (Zhou et al., 2011).
Properties
IUPAC Name |
3-phenyl-4-[4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl]-1H-pyridazin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N4O2/c23-22(24,25)17-8-4-7-16(13-17)21(31)29-11-9-28(10-12-29)18-14-19(30)26-27-20(18)15-5-2-1-3-6-15/h1-8,13-14H,9-12H2,(H,26,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGZRWICICOUPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=O)NN=C2C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.